3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one
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Overview
Description
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a benzyloxy group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole core, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:
Fischer Indole Synthesis: This method is used to construct the indole core by reacting phenylhydrazine with a ketone or aldehyde under acidic conditions.
Cyclohexenone Formation: The cyclohexenone ring can be synthesized through aldol condensation reactions followed by dehydration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides with a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may be explored for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole core and exhibit similar biological activities.
Benzyloxy Compounds: Compounds like 1-benzyloxy-3-methyl-2-nitrobenzene have similar structural features and reactivity.
Uniqueness
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is unique due to its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one |
InChI |
InChI=1S/C27H30N2O3/c1-3-25(30)27-24(10-7-11-26(27)31)28-15-14-21-18(2)29-23-13-12-20(16-22(21)23)32-17-19-8-5-4-6-9-19/h4-6,8-9,12-13,16,29-30H,3,7,10-11,14-15,17H2,1-2H3/b27-25+,28-24? |
InChI Key |
WOQVSBZXOOHTRM-MCHPJPBJSA-N |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)/O |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)O |
Origin of Product |
United States |
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